Technical Monograph: Synthesis and Physicochemical Characterization of Piperidine-d10-Carbonyl Chloride
Technical Monograph: Synthesis and Physicochemical Characterization of Piperidine-d10-Carbonyl Chloride
This guide serves as a definitive technical resource on Piperidine-d10-carbonyl chloride , a critical deuterated reagent used in quantitative mass spectrometry, metabolic stability profiling, and the synthesis of deuterated pharmaceutical candidates.[1]
Executive Summary
Piperidine-d10-carbonyl chloride (also known as 1-Chlorocarbonylpiperidine-d10) is the fully deuterated analog of 1-piperidinecarbonyl chloride. It functions primarily as an electrophilic carbamoylating agent.[1] Its core utility lies in introducing the piperidine-d10 moiety into target molecules to serve as stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS bioanalysis or to block metabolic soft spots in drug discovery (deuterium kinetic isotope effect). Due to the high cost of the deuterated starting material, synthesis protocols must prioritize atom economy and moisture exclusion.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The deuterated analog exhibits physicochemical properties similar to the non-deuterated parent, with shifts in mass and vibrational frequencies.[1]
| Property | Specification |
| Chemical Name | 1-Piperidine-d10-carbonyl chloride |
| CAS Number | 1219803-31-2 |
| Molecular Formula | C₆D₁₀ClNO |
| Molecular Weight | 157.66 g/mol (vs. 147.60 for non-deuterated) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Reacts with water/alcohols |
| Density (Predicted) | ~1.26 g/mL (Estimated based on mass difference) |
| Boiling Point | ~240–245 °C (decomposes); typically distilled under reduced pressure |
| Stability | Moisture sensitive; hydrolyzes to Piperidine-d10 and CO₂ |
Synthesis Architecture
Strategic Reagent Selection
The synthesis of carbamoyl chlorides is classically achieved using phosgene (
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Stoichiometric Precision: Triphosgene is a crystalline solid, allowing for exact weighing.[1][2] This is critical when the limiting reagent is the expensive Piperidine-d10.
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Safety: It avoids the handling of gaseous phosgene, though it must still be treated with extreme caution as it generates phosgene in situ.[1]
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Purity: The reaction can be driven to completion with mild heating, minimizing side products.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine (Piperidine-d10) attacks the carbonyl carbon of the phosgene equivalent.[1] A base (typically Triethylamine or Pyridine) is required to scavenge the HCl byproduct, preventing the formation of the unreactive piperidine-d10 hydrochloride salt.[1]
Visualized Pathway
The following diagram illustrates the synthesis using Triphosgene, highlighting the critical stoichiometry to prevent urea formation (a common impurity where the product reacts with a second equivalent of amine).
Caption: Stoichiometric synthesis pathway using Triphosgene. Precise control of the base prevents the formation of the symmetric urea byproduct.[1]
Experimental Protocol
Safety Warning: This procedure involves Triphosgene and carbamoyl chlorides, which are toxic and lachrymators.[1] All operations must be performed in a properly functioning fume hood.
Materials
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Limiting Reagent: Piperidine-d10 (e.g., 1.0 g, ~10.4 mmol)[1]
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Reagent: Triphosgene (1.1 g, ~3.7 mmol; 0.35 eq.[1] yields ~1.05 eq.[1] phosgene)[1][2][3][4]
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Base: Triethylamine (anhydrous, 1.5 eq) or Pyridine
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Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology
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System Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Cool to 0 °C using an ice bath.
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Triphosgene Dissolution: Charge the flask with Triphosgene (1.1 g) and anhydrous DCM (10 mL). Stir until fully dissolved.
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Amine Addition:
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Mix Piperidine-d10 (1.0 g) and Triethylamine (2.2 mL) in anhydrous DCM (5 mL).
-
Transfer this mixture to the addition funnel.
-
Critical Step: Add the amine solution dropwise to the Triphosgene solution over 30 minutes at 0 °C. Note: Adding amine to the phosgene source (inverse addition) favors the carbamoyl chloride over the symmetric urea.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or GC-MS if available) for the disappearance of the amine.
-
Workup:
-
Quench cautiously with cold 1N HCl (rapid wash to remove excess amine/salts without hydrolyzing the product).[1]
-
Separate the organic layer and wash with brine.[1]
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Dry over anhydrous
, filter, and concentrate under reduced pressure.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
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Purification: If necessary, distill under high vacuum (bulb-to-bulb). However, for many applications, the crude material is sufficiently pure (>95%) if the stoichiometry was precise.[1]
Characterization & Quality Control
To validate the identity and isotopic purity of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)[1][7]
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H NMR (CDCl₃): The spectrum should be effectively silent in the aliphatic region (1.5–3.6 ppm) where non-deuterated piperidine signals usually appear. Residual protio signals indicate incomplete deuteration of the starting material.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - C NMR (CDCl₃):
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Isotopic Enrichment: Calculated via MS, typically requiring >98 atom % D.[1]
Mass Spectrometry (MS)[1]
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Method: GC-MS or LC-MS (ESI+ after derivatization with methanol to form the methyl carbamate, as the chloride hydrolyzes on column).
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Target Ion:
Applications in Drug Development[1][3][4]
Internal Standard Generation
The primary use of Piperidine-d10-carbonyl chloride is to synthesize stable isotope-labeled versions of drugs containing urea or carbamate moieties.
Workflow:
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Analyte: A drug with a secondary amine or alcohol.[1]
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Reaction: React analyte with Piperidine-d10-carbonyl chloride.
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Result: A deuterated analog with a mass shift of +10 Da, ideal for separating signals in complex biological matrices (plasma/urine) during LC-MS/MS quantification.[1]
Metabolic Stability Studies
Incorporating the d10-piperidine ring into a drug candidate can block metabolic pathways mediated by Cytochrome P450 (specifically oxidations at the
Caption: Application workflow for generating Internal Standards and Metabolic Probes.
Handling and Stability
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Hydrolysis: The C-Cl bond is labile. Exposure to atmospheric moisture converts the compound to Piperidine-d10-carboxylic acid, which spontaneously decarboxylates to regenerate Piperidine-d10.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20 °C.
-
Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion.[1]
References
-
LGC Standards. (n.d.). 1-Piperidine-d10-carbonyl Chloride Product Information. Retrieved from
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BenchChem. (2025).[1][5][6] An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 1-Piperidinecarbonyl chloride Safety Data Sheet. Retrieved from
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Shaikh, N. S., et al. (2006).[1] Triphosgene: A Versatile Reagent for Organic Synthesis. Journal of Chemical Sciences.
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Grimm, J. B., et al. (2020).[1] Deuteration improves small-molecule fluorophores. bioRxiv.[7] Retrieved from [1]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
